![molecular formula C9H10Cl2OS B14608490 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol CAS No. 61062-70-2](/img/structure/B14608490.png)
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol is an organochlorine compound that features a chlorinated phenyl group attached to a propanol backbone via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol typically involves the reaction of 4-chlorothiophenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 4-chlorothiophenol attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 3-chloro-2-[(4-chlorophenyl)sulfanyl]propanal or 3-chloro-2-[(4-chlorophenyl)sulfanyl]propanone.
Reduction: Formation of 3-chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-amine or 3-chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins through its sulfanyl and hydroxyl groups, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)propan-1-ol: Similar structure but lacks the sulfanyl linkage.
4-Chlorothiophenol: Contains the chlorinated phenyl and sulfanyl groups but lacks the propanol backbone.
3-Chloro-2-[(4-methylphenyl)sulfanyl]propan-1-ol: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol is unique due to the presence of both chlorinated phenyl and sulfanyl groups attached to a propanol backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61062-70-2 |
|---|---|
Formule moléculaire |
C9H10Cl2OS |
Poids moléculaire |
237.15 g/mol |
Nom IUPAC |
3-chloro-2-(4-chlorophenyl)sulfanylpropan-1-ol |
InChI |
InChI=1S/C9H10Cl2OS/c10-5-9(6-12)13-8-3-1-7(11)2-4-8/h1-4,9,12H,5-6H2 |
Clé InChI |
GFDVQSDTTVAPAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC(CO)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
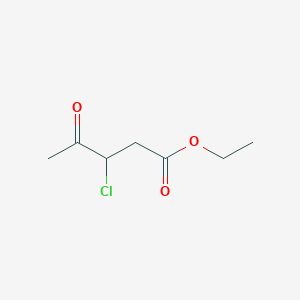
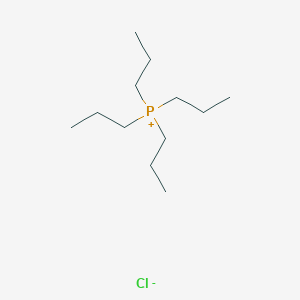
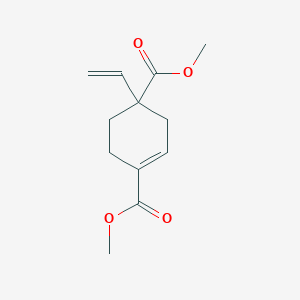
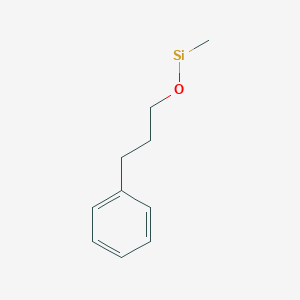
![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)

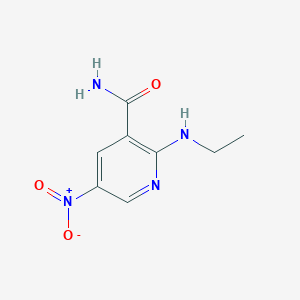
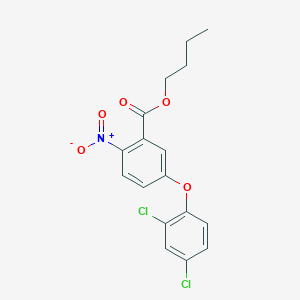
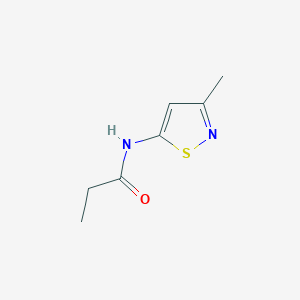
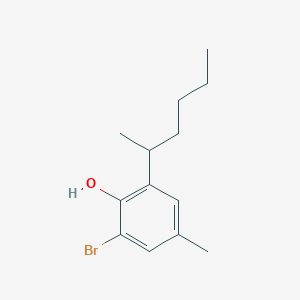
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
